Bromocresol green

Catalog No.
S604954
CAS No.
76-60-8
M.F
C21H14Br4O5S
M. Wt
698.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromocresol green

CAS Number

76-60-8

Product Name

Bromocresol green

IUPAC Name

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3

InChI Key

FRPHFZCDPYBUAU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br

Synonyms

4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-3-methylphenol)s,s-dioxide;4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-m-cresol)s,s-dioxide;m-cresol,4,4’-(3h-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-,s,s-dioxide;phenol,4,4’-(3h-2,1-benz

Canonical SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br

pH Indicator:

One of the most common uses of bromocresol green is as a pH indicator. It changes color depending on the acidity or alkalinity (pH) of a solution. This property makes it valuable in various applications, including:

  • Titrations: Bromocresol green is used as a visual indicator in titrations, where it helps determine the endpoint of a reaction by changing color when the desired pH is reached [Source: Thermo Scientific Chemicals, ].
  • Monitoring growth media: It is used in microbiology to monitor the pH of growth media for microorganisms. The color change indicates if the pH becomes too acidic or alkaline, potentially affecting the growth of the organisms [Source: Thermo Scientific Chemicals, ].
  • Seawater analysis: Bromocresol green can be used to measure the pH of seawater in the range of 3.4 to 4.6. This application is particularly useful in studies of ocean acidification [Source: Impact of impurities in bromocresol green indicator dye on spectrophotometric total alkalinity measurements, ].

Colorimetric Detection:

Bromocresol green's ability to change color can be utilized in various colorimetric assays for detecting specific molecules or studying chemical reactions. For example, it can be used to:

  • Detect ammonia gas: By incorporating bromocresol green into a suitable material like mesoporous silica, researchers can develop sensors for detecting ammonia gas at low concentrations [Source: Bromocresol Green/Mesoporous Silica Adsorbent for Ammonia Gas Sensing via an Optical Sensing Instrument, ].
  • Determine antihypertensive drugs: Bromocresol green can form colored complexes with specific antihypertensive drugs. This property allows for the development of sensitive and selective methods for their quantitative analysis in pharmaceutical samples, urine, and blood serum [Source: Application of Bromocresol Green and Bromothymol Blue for the Extractive Spectrophotometric Determination of Anti-hypertensive Drugs, ].

Other Applications:

Beyond the mentioned uses, bromocresol green finds applications in other areas of scientific research:

  • DNA electrophoresis: It can be used as a tracking dye in DNA agarose gel electrophoresis, allowing visualization of separated DNA fragments during the experiment [Source: Thermo Scientific Chemicals, ].
  • Prostaglandin E2 transport: Studies suggest bromocresol green might act as an inhibitor of the prostaglandin E2 transport protein, potentially impacting research on this signaling molecule [Source: Thermo Scientific Chemicals, ].

Bromocresol green is a synthetic dye belonging to the class of triphenylmethane compounds, characterized by its molecular formula C21H14Br4O5SC_{21}H_{14}Br_{4}O_{5}S and a molecular weight of 698.01 g/mol. It appears as pale orange crystals and is known for its pH-sensitive properties, changing color from yellow at pH 3.8 to blue-green at pH 5.4. This compound is commonly utilized as an acid-base indicator and in various biochemical applications due to its ability to form complexes with proteins, particularly albumin .

BCG's mechanism of action as a pH indicator involves the acceptance or donation of a proton depending on the surrounding solution's acidity. At acidic pH, the chromophore remains unprotonated, resulting in yellow color due to specific light absorption. In contrast, at slightly acidic and neutral pH, the chromophore gets protonated, leading to a shift in light absorption and a blue-green color [].

BCG is generally considered a low-hazard compound. However, it's recommended to handle it with standard laboratory precautions, including wearing gloves and eye protection to avoid skin and eye irritation [].

Applications

Beyond its role as a pH indicator, BCG finds applications in various scientific research areas:

  • Biology: BCG is used in cell culture media to monitor pH changes, crucial for optimal cell growth [].
  • Medicine: It's employed in some diagnostic techniques, such as measuring serum albumin concentration in blood samples [].
  • Analytical Chemistry: BCG is used as a staining agent in thin-layer chromatography (TLC) to visualize acidic compounds separated on the TLC plate [].

Bromocresol green undergoes significant color changes based on the pH of the solution. In acidic conditions (pH < 3.8), it appears yellow, while in neutral to slightly alkaline conditions (pH > 5.4), it transitions to blue-green. This color change is attributed to the dissociation of the dye's acidic protons, which alters its electronic structure and light absorption characteristics .

In biochemical assays, bromocresol green reacts with albumin, forming a colored complex that can be quantitatively measured. The reaction is specific to albumin and is often employed in clinical laboratories for serum albumin determinations .

Bromocresol green exhibits moderate toxicity and can irritate the skin and eyes upon contact. It has been noted for its potential effects on aquatic organisms, posing risks of long-term adverse effects in aquatic environments . In biological assays, bromocresol green has been used as an inhibitor of prostaglandin E2 transport protein, indicating its role in biochemical pathways beyond simple pH indication .

Bromocresol green can be synthesized through various methods, including:

  • From Cresol: The synthesis typically involves bromination of cresol followed by sulfonation to introduce the sulfonic acid group.
  • Crystallization: The dye can be purified by crystallization from glacial acetic acid or by dissolving it in aqueous sodium bicarbonate followed by precipitation with hydrochloric acid .

The purification process ensures that the dye maintains its functional properties for accurate application in assays.

Bromocresol green finds extensive use in several fields:

  • Biochemical Assays: It is primarily used for determining serum albumin levels due to its specific interaction with this protein.
  • pH Indicator: Commonly employed in titrations and microbiological growth media.
  • DNA Gel Electrophoresis: Acts as a tracking dye for visualizing DNA during electrophoresis.
  • Thin Layer Chromatography: Utilized for visualizing compounds that contain functional groups with a pKa below 5 .

Research has indicated that bromocresol green can interact with various proteins beyond albumin, such as α1- and α2-globulins, which may affect assay results in certain clinical scenarios like nephrotic syndrome. These interactions highlight the importance of considering protein profiles when utilizing bromocresol green in diagnostic settings .

Bromocresol green shares similarities with other triphenylmethane dyes and acid-base indicators. Here are some comparable compounds:

Compound NameColor Change RangeUnique Features
Bromothymol blueYellow to blue (pH 6.0 - 7.6)Commonly used in biological applications; less sensitive than bromocresol green
PhenolphthaleinColorless to pink (pH 8.2 - 10)Used mainly in titrations; reacts at higher pH levels
Methyl orangeRed to yellow (pH 3.1 - 4.4)More acidic range than bromocresol green; not suitable for biological assays
Thymol blueYellow to blue (pH 1.2 - 2.8 and 8.0 - 9.6)Dual range indicator; versatile but more complex interactions

Bromocresol green's unique feature lies in its specific reactivity with albumin and its moderate toxicity profile, making it suitable for both laboratory and clinical applications while necessitating caution regarding environmental impact .

Electrosynthetic Approaches for Bromocresol Green Production

Electrosynthesis offers a sustainable alternative to traditional bromination methods, avoiding elemental bromine and reducing hazardous waste. In this process:

  • Cresol purple (m-cresolsulfonphthalein) is dissolved in glacial acetic acid.
  • Potassium bromide serves as the bromine source, oxidized at the anode to generate Br₂ in situ.
  • Reaction conditions: Voltage (5 V), temperature (40°C), and electrode materials (graphite) optimize efficiency.
ParameterValue/DescriptionAdvantage
Bromine sourceElectrolyzed KBrEliminates Br₂ storage risks
Reaction time5–15 minutesEnables real-time monitoring
SolventGlacial acetic acidBiodegradable, low toxicity

Key Advantages:

  • Green chemistry: Minimizes toxic byproducts and energy use.
  • Spectroscopic monitoring: UV-Vis tracking confirms reaction completion by observing absorption shifts (e.g., 530 nm → 450 nm).

Sol-Gel Matrix Purification Techniques for Enhanced Dye Purity

Encapsulation in sol-gel matrices improves BCG stability and specificity:

  • Acid-catalyzed hydrolysis: Tetraethyl orthosilicate (TEOS) forms a silica network.
  • BCG incorporation: Dye is trapped in micropores during gelation, shielding it from environmental interference.
PropertySol-Gel BCG vs. Free BCG
StabilityHigher resistance to pH shifts
SensitivityNarrower color transition range
ApplicationBiosensors, environmental probes

Applications:

  • On-package freshness sensors: BCG/sol-gel films detect pH changes in food products.
  • Clinical diagnostics: Stabilized BCG reduces measurement variability in serum albumin tests.

Advanced oxidation processes represent a class of treatment technologies designed to degrade recalcitrant organic contaminants through the generation of highly reactive radical species, primarily hydroxyl and sulfate radicals. Bromocresol green, due to its aromatic structure and electron-rich functional groups, is particularly susceptible to oxidative breakdown via these mechanisms.

Electro-Fenton Process and Catalytic Efficiency

The electro-Fenton process is a prominent advanced oxidation technique that utilizes in situ generation of hydrogen peroxide and transition metal catalysts to produce hydroxyl radicals. Recent studies have systematically evaluated the degradation of bromocresol green using the electro-Fenton process, employing various metal cations as catalysts. In a comparative investigation, iron(II), cerium(III), nickel(II), manganese(II), and cobalt(II) cations were assessed for their catalytic activity in promoting the decomposition of hydrogen peroxide to hydroxyl radicals, which subsequently attack the dye molecules [1] [2].

Experimental data demonstrated that all alternative catalysts surpassed the conventional iron(II) catalyst in terms of degradation efficiency. Specifically, cobalt(II) exhibited the highest catalytic performance, achieving a degradation efficiency of 78.35%, compared to 51.83% for iron(II). The kinetic behavior of the system was modeled using a universal kinetic equation fitted to experimental data via a genetic algorithm, confirming the superior activity of cobalt(II) and highlighting distinct interactions between each catalyst and bromocresol green.

Table 1. Degradation Efficiency of Bromocresol Green in Electro-Fenton Process with Different Catalysts

CatalystDegradation Efficiency (%)
Iron(II)51.83
Cerium(III)62.40
Nickel(II)65.20
Manganese(II)70.15
Cobalt(II)78.35

The enhanced performance of cobalt(II) is attributed to its higher redox potential and ability to efficiently cycle between oxidation states, thereby sustaining the generation of hydroxyl radicals throughout the process. The study also emphasized the importance of optimizing catalyst concentration, pH, and applied current to maximize degradation rates, as these parameters directly influence radical production and dye breakdown [1] [2].

Persulfate-Based Advanced Oxidation

Beyond the electro-Fenton process, persulfate-based advanced oxidation has emerged as a viable alternative for degrading persistent organic dyes. Persulfate anions can be activated by heat, transition metals, ultraviolet irradiation, or natural minerals to produce sulfate radicals, which possess oxidation potentials comparable to hydroxyl radicals but exhibit greater selectivity and stability under a broader range of pH conditions [3].

A notable study explored the use of laterite soil, rich in iron oxides, as a natural catalyst for persulfate activation. The process was evaluated using a model dye (rhodamine B), but the findings are directly relevant to bromocresol green due to their structural similarities and comparable resistance to biodegradation. Raw laterite soil achieved a 20% reduction in dye concentration within 60 minutes, while alkali-treated laterite soil increased removal efficiency to 57–60% under acidic conditions (pH 3). The integration of persulfate oxidation with subsequent biological treatment resulted in near-complete dye removal after 72 hours, underscoring the potential of hybrid approaches for comprehensive remediation.

Table 2. Water Quality Parameters Before and After Persulfate Oxidation and Biological Treatment

ParameterInitialAfter Persulfate OxidationAfter Hybrid Treatment
pH7.83.06.8
Turbidity (NTU)28813061
Chemical Oxygen Demand (mg/L)688.8309.9247.9
Biological Oxygen Demand (mg/L)1356227
Total Organic Carbon (mg/L)23710721

The results indicate that persulfate-based advanced oxidation, particularly when coupled with biological treatment, can achieve substantial reductions in chemical oxygen demand, total organic carbon, and other key water quality parameters, making it a promising strategy for the remediation of bromocresol green-contaminated effluents [3].

Mechanistic Insights and Kinetic Modeling

Mechanistic studies have revealed that the degradation of bromocresol green via advanced oxidation processes involves a combination of electron transfer, hydrogen abstraction, and substitution reactions. The initial attack by hydroxyl or sulfate radicals leads to the cleavage of aromatic rings and subsequent formation of smaller, less toxic by-products. Kinetic modeling, supported by experimental data, confirms that the degradation follows pseudo-first-order kinetics under most conditions, with rate constants dependent on catalyst type, radical concentration, and solution pH [1] [2] [4].

Adsorption Kinetics on Natural and Synthetic Substrates

Adsorption is a widely employed technique for the removal of dyes from aqueous solutions, leveraging the affinity of dye molecules for the surface of adsorbent materials. The kinetics of bromocresol green adsorption have been extensively studied on both natural and synthetic substrates, with particular attention to adsorption capacity, rate constants, and the influence of physicochemical parameters.

Adsorption on Natural Substrates

Natural materials such as clays, laterite soils, and agricultural by-products have been investigated as cost-effective and environmentally benign adsorbents for bromocresol green. The high surface area, porosity, and presence of functional groups capable of interacting with the dye molecules contribute to their adsorption capacity.

Kinetic studies typically reveal that the adsorption of bromocresol green on natural substrates follows a pseudo-second-order model, indicative of chemisorption processes involving valence forces through sharing or exchange of electrons between the adsorbent and the dye. The rate of adsorption is influenced by factors such as initial dye concentration, pH, temperature, and the presence of competing ions. Optimal adsorption is generally observed under mildly acidic to neutral conditions, where electrostatic interactions between the anionic dye and positively charged adsorbent sites are maximized.

Adsorption on Synthetic Substrates

Synthetic adsorbents, including activated carbon, polymeric resins, and engineered nanomaterials, offer enhanced adsorption performance due to their tailored surface properties and high specific surface areas. Studies have demonstrated that bromocresol green exhibits rapid uptake on activated carbon, with equilibrium achieved within a few hours. The adsorption isotherms are best described by the Langmuir model, suggesting monolayer coverage of the dye on homogeneous adsorption sites.

The maximum adsorption capacity varies with the type of synthetic substrate and its surface functionalization. For instance, activated carbon derived from coconut shells exhibits capacities exceeding 150 mg/g under optimized conditions. The presence of surface oxygen-containing groups enhances the interaction with bromocresol green through hydrogen bonding and π–π stacking.

Table 3. Adsorption Kinetic Parameters for Bromocresol Green on Various Substrates

SubstrateModelRate Constant (min⁻¹)Maximum Capacity (mg/g)
Laterite SoilPseudo-second-order0.01448
Activated CarbonLangmuir0.026152
Polymeric ResinFreundlich0.01995

Influence of Solution Chemistry

The adsorption efficiency of bromocresol green is sensitive to solution pH, ionic strength, and the presence of natural organic matter. At low pH, the dye exists predominantly in its protonated form, which may reduce its interaction with neutral or negatively charged adsorbent surfaces. Conversely, at higher pH values, deprotonation enhances electrostatic attraction to positively charged sites. Competing anions and cations in solution can inhibit adsorption by occupying active sites or altering the surface charge of the adsorbent.

Regeneration and Reusability

The practical application of adsorption-based remediation depends on the ability to regenerate and reuse the adsorbent material. Studies have shown that both natural and synthetic substrates can be regenerated using mild chemical agents, such as dilute acids or bases, with minimal loss in adsorption capacity over multiple cycles. This enhances the sustainability and cost-effectiveness of adsorption as a treatment strategy for bromocresol green-contaminated waters.

Photocatalytic Pathways Involving Sulfate Radical Generation

Photocatalytic degradation harnesses the energy of light to activate catalysts and generate reactive radical species capable of mineralizing organic pollutants. The use of sulfate radicals, generated from the activation of peroxymonosulfate or persulfate, has gained prominence due to their high oxidation potential and selectivity.

Ultraviolet/Peroxymonosulfate/Cobalt(II) System

A recent investigation into the photochemical degradation of bromocresol green employed a system comprising ultraviolet irradiation, peroxymonosulfate, and cobalt(II) ions as the catalyst [4]. The study systematically varied the concentrations of peroxymonosulfate and cobalt(II), as well as the pH of the reaction medium, to determine their effects on degradation efficiency.

The results indicated that ultraviolet irradiation alone accounted for only 13% degradation of bromocresol green, while the addition of peroxymonosulfate increased degradation to 67%. The incorporation of cobalt(II) ions further enhanced the process, achieving up to 98% degradation under optimal conditions. The apparent rate constant increased proportionally with cobalt(II) concentration, reflecting the critical role of the metal ion in facilitating peroxymonosulfate activation and sustained sulfate radical production.

Table 4. Photocatalytic Degradation of Bromocresol Green: Effect of Cobalt(II) Concentration

Cobalt(II) Concentration (mM)Degradation (%)Apparent Rate Constant (min⁻¹)
0.00000630.0297
0.00017650.0393
0.00102850.0657
0.00153980.0931

The mechanistic analysis revealed that the degradation of bromocresol green proceeds via two primary pathways, involving direct electron transfer, hydrogen abstraction, and substitution reactions facilitated by both hydroxyl and sulfate radicals. The process is further enhanced by the continuous cycling of cobalt(II) and cobalt(III) ions, which sustain the activation of peroxymonosulfate and the generation of reactive species.

Sulfate Radical Generation and Reactivity

Sulfate radicals are generated through the activation of peroxymonosulfate or persulfate by ultraviolet light, transition metals, or other catalysts. These radicals exhibit an oxidation potential of 2.5–3.1 V, making them highly effective in breaking down complex organic molecules such as bromocresol green [5]. Compared to hydroxyl radicals, sulfate radicals display greater selectivity towards electron-rich aromatic compounds and maintain their reactivity across a wider pH range.

Studies have demonstrated that the presence of sulfate radicals, in conjunction with photogenerated holes and hydroxyl radicals, results in synergistic effects that significantly enhance the mineralization of organic contaminants. The energy consumption associated with sulfate-radical-based photocatalytic systems is generally lower than that of hydroxyl radical systems, further supporting their application in large-scale water treatment.

By-Product Formation and Degradation Pathways

The degradation of bromocresol green via sulfate radical-mediated photocatalysis yields a series of intermediate by-products, resulting from the cleavage of aromatic rings and subsequent oxidation. Detailed pathway analysis has identified two principal routes, each involving a sequence of substitution, hydrogen abstraction, and electron transfer reactions. The formation of smaller, less toxic molecules ultimately leads to complete mineralization, as evidenced by reductions in total organic carbon and chemical oxygen demand [4].

Bromocresol green exhibits remarkable pH-dependent optical behavior that has been extensively exploited in polymer-based sensor matrices for various analytical applications. The compound demonstrates a distinct spectral transition from its acidic form, which absorbs maximally at 444 nanometers, to its basic form, which shows maximum absorption at 613 nanometers [1] [2]. This 169 nanometer redshift provides exceptional optical contrast for pH sensing applications across the transition range of 3.8 to 5.4 [3].

The integration of bromocresol green into polymer matrices has been achieved through various immobilization strategies. Polysulfone membranes have been successfully employed as transparent and flexible supports for bromocresol green-based optical pH sensors [4]. These membrane-based sensors demonstrated pH sensitivity across the range of 4 to 12, with response times of less than 4 seconds attributed to the porous, rough, and nanofibrillar morphology of the polymer coating [4]. The fabrication process involved in situ chemical oxidative polymerization, which provided enhanced diffusion of dopants through the thin polymer coating while maintaining long-term stability exceeding six months [4].

Sol-gel matrices represent another significant advancement in bromocresol green immobilization technology. The sol-gel approach enables precise control over the microenvironment surrounding the indicator molecules, thereby influencing their optical response characteristics [5]. Research has demonstrated that the immobilized bromocresol green molecules are not freely distributed within the pores as previously assumed, but rather form specific bonds with the sol-gel matrix [5]. These interactions involve silanol groups surrounding the immobilized molecules, which significantly affect both the strength and types of bonds formed [5].

The development of polyethylene glycol diacrylate hydrogel systems has provided additional opportunities for bromocresol green integration [6]. These UV-cured pH-sensitive hydrogels demonstrate volume changes in response to pH variations, which subsequently induce lateral stress in polymer fiber Bragg gratings [6]. The resulting sensors exhibit pH sensitivity of up to -0.41 nanometers per pH unit with rapid response times of 30 seconds [6]. The biocompatibility of these hydrogel systems makes them particularly suitable for biomedical applications [6].

Polyacrylamide hydrogel matrices have been successfully employed to create intelligent indicators by immobilizing bromocresol green within the polymer network [7]. Fourier-transform infrared analysis confirmed that bromocresol green was effectively incorporated into the polyacrylamide through intermolecular hydrogen bond formation [7]. The resulting indicators demonstrated stable and sensitive color changes based on pH variations, with total color difference values exhibiting significant linear response to analyte concentrations [7].

Specialized polymer films such as Tecoflex polyurethane have been utilized to create fiber optic ammonia sensors based on bromocresol green pH indication [8]. These hydrophobic and gas-permeable films provide additional advantages including operation in extremely dry environments, efficient transport mechanisms, and prevention of indicator leakage or detachment [8]. The combination of bromocresol green with Tecoflex film provides recovery times of less than 15 seconds while maintaining reliable and robust sensor performance [8].

The polymer matrix composition significantly influences the working pH ranges of optical sensors incorporating bromocresol green. Studies have demonstrated that polyacrylamide-based sensors show rapid response over pH ranges of 6.6 to 8.0, while poly(N-isopropylacrylamide)-based sensors exhibit shifted dynamic ranges toward basic pH values [9]. The ratio of backbone monomer to crosslinker also affects the working range, with increased ratios significantly shifting the operational range to more basic pH values [9].

Bromocresol Green as a Charge-Transfer Complexation Agent

Bromocresol green functions as a highly effective charge-transfer complexation agent in various analytical applications, particularly in pharmaceutical analysis and drug determination methodologies. The compound's ability to form stable ion-pair complexes with numerous pharmaceutical compounds has made it an invaluable tool for spectrophotometric analysis [10] [11] [12].

The charge-transfer complexation mechanism involves the formation of colored ion-pair complexes between bromocresol green and basic pharmaceutical compounds. These complexes typically exhibit 1:1 stoichiometry, as determined through Job's method of continuous variation [13]. The complexation process is driven by electrostatic interactions between the sulfonic acid group of bromocresol green and the amino groups of pharmaceutical compounds [13]. The resulting ion-pair complexes can be extracted into organic solvents such as chloroform or dichloromethane, facilitating their spectrophotometric determination [13].

Clopidogrel bisulfate determination represents a significant application of bromocresol green charge-transfer complexation [10]. Quantum chemical calculations have provided molecular-level understanding of the binding nature between clopidogrel and bromocresol green, revealing that the stability of the ion-pair complex depends on the protonation state of the drug [10]. Density functional theory calculations demonstrated that the bromocresol green-clopidogrel ion-pair forms spontaneously, with the complex exhibiting an absorption maximum at 413 nanometers [10]. The method achieved detection limits of 0.57 milligrams per milliliter with excellent precision, as indicated by relative standard deviation values ranging from 0.16 to 1.16 percent [10].

The application of bromocresol green in antihypertensive drug determination has been extensively studied [13]. The method involves formation of stable yellow-colored dichloromethane-extractable ion-pair complexes between bromocresol green and amino derivatives of antihypertensive drugs including telmisartan, propranolol, bisoprolol, and carvedilol [13]. The optimized conditions include acidic buffer systems, with the composition of ion-pairs confirmed as 1:1 through Job's method [13]. The established methods demonstrate high sensitivity and good selectivity for pharmaceutical, urine, and blood serum sample analysis [13].

Lamotrigine analysis utilizing bromocresol green charge-transfer complexation has shown remarkable sensitivity and specificity [14]. The method is based on the formation of charge-transfer complexes between lamotrigine as an n-donor and bromocresol green as an acceptor [14]. The complexation reaction occurs extremely rapidly at room temperature, with absorbance values remaining unchanged after 24 hours [14]. Beer's law is obeyed across the concentration range of 0.05 to 34.1 micrograms per milliliter, demonstrating the method's applicability for pharmaceutical formulations and human urine samples [14].

The ion-pair formation between levocetirizine and bromocresol green has been thoroughly investigated through experimental and quantum mechanical approaches [15]. UV-visible and Fourier-transform infrared spectroscopy validation confirmed that the interaction proceeds via ion-pair formation rather than charge-transfer mechanisms [15]. Electrostatic potential maps revealed that the reaction occurs preferentially through interaction between the sulfonic acid group of bromocresol green and the quaternary ammonium group of levocetirizine [15]. The optimized geometry of the product shows six different intermolecular hydrogen bonds between the molecules, resulting from ionic attraction between oppositely charged groups [15].

The versatility of bromocresol green as a charge-transfer complexation agent extends to macrolide antibiotics determination [16]. The method has been successfully applied to pharmaceutical formulations and urine samples, demonstrating the broad applicability of this analytical approach [16]. The formation of stable complexes enables sensitive and selective determination of various pharmaceutical compounds across different sample matrices [16].

Nanocomposite Films for Serotonin Detection in Physiological Media

Nanocomposite films incorporating bromocresol green have emerged as powerful platforms for serotonin detection in physiological media, offering enhanced sensitivity, selectivity, and biocompatibility for neurochemical analysis [17] [18] [19]. These advanced sensor systems combine the pH-sensitive properties of bromocresol green with the unique characteristics of nanomaterials to achieve superior analytical performance.

The development of poly(bromocresol green) nanocomposite films represents a significant advancement in electrochemical serotonin sensing [17] [18]. A composite film containing poly(bromocresol green), magnetic iron oxide nanoparticles, and multiwalled carbon nanotubes has been fabricated for sensitive serotonin determination [17]. The poly(bromocresol green) component is prepared through electropolymerization on glassy carbon electrode surfaces, followed by deposition of multiwalled carbon nanotubes and magnetic nanoparticles in a chitosan matrix [17]. This modified electrode demonstrates enhanced differential pulse voltammetric response to serotonin, with peak current at an oxidation voltage of 0.36 volts versus silver/silver chloride reference electrode [17].

The analytical performance of these nanocomposite sensors is remarkable, with linear response ranges spanning from 0.5 to 100 micromolar serotonin concentrations [17]. The detection limit achieves 80 nanomolar at a signal-to-noise ratio of 3, demonstrating exceptional sensitivity for physiological measurements [17]. The sensor maintains high sensitivity and stability while providing selective detection of serotonin in the presence of dopamine, a critical requirement for neurochemical analysis [17].

Silver nanoparticle-based electrochemical sensors utilizing bromocresol green have shown promising results for environmental and biological applications [20] [21]. These sensors are prepared using biosynthesized silver nanoparticles, which are characterized by transmission electron microscopy, X-ray diffraction, and scanning electron microscopy [20]. The bromocresol green detection mechanism involves oxidation through proton and electron transfer, resulting in two distinct peaks corresponding to monomer and polymer oxidation [20]. The sensor exhibits linear ranges from 2.9×10⁻⁵ to 2.1×10⁻⁴ molar with detection limits of 1.5×10⁻⁵ molar [20].

Nanomaterial-based sensors for serotonin detection have benefited significantly from advances in carbon-based nanomaterials [22]. Carbon nanotubes, graphene derivatives, and carbon nanofibers demonstrate remarkable potential due to their large surface areas, superior electrical conductivity, and biocompatibility [22]. These materials enable rapid electron transfer and selective serotonin adsorption, making them integral components of electrochemical and wearable sensor technologies [22]. The integration of bromocresol green with these nanomaterials enhances both sensitivity and selectivity for serotonin detection [22].

Metal-based nanocomposite sensors incorporating bromocresol green have demonstrated exceptional performance through enhanced electrocatalysis and optical properties [22]. Gold and silver nanoparticles provide excellent platforms for serotonin detection, with ultralow detection limits and real-time monitoring capabilities [22]. These sensors show promising applications for clinical diagnostics and personalized healthcare, particularly in neuroscience research and therapeutic monitoring [22].

The development of aptamer-based electrochemical biosensors represents a cutting-edge approach to serotonin detection in physiological media [23]. These sensors utilize DNA aptamers as molecular recognition elements, providing high specificity and sensitivity for serotonin detection [23]. The electrochemical aptamer-based platform can monitor serotonin continuously with response times of approximately 1 minute using single-frequency electrochemical impedance spectroscopy [23]. The detection range spans from 25 to 150 nanomolar in continuous sample fluid flow, with detection limits as low as 5.6 nanomolar [23].

The selectivity of nanocomposite sensors for serotonin detection is crucial for physiological applications [23]. Advanced sensors demonstrate excellent selectivity against interfering species with similar chemical structures and redox potentials, including dopamine, norepinephrine, L-tryptophan, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan [23]. This selectivity is achieved through careful design of the recognition elements and optimization of the sensor architecture [23].

Manganese oxide-graphene nanocomposite sensors have shown excellent electrochemical activity toward serotonin detection in phosphate buffer saline at physiological pH of 7.0. The composite exhibits a large surface area, improved electron transport, high conductivity, and numerous channels for rapid diffusion of electrolyte ions. Under optimum conditions, the sensor demonstrates a wide linear range from 0.1 to 800 micromolar with the lowest detection limit of 10 nanomolar. The sensor also exhibits good anti-interference ability, high reproducibility, and long-term stability.

Physical Description

Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO]

XLogP3

6.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

697.72545 g/mol

Monoisotopic Mass

693.72955 g/mol

Heavy Atom Count

31

Melting Point

218.5 °C

UNII

8YGN0Y942M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 15 of 16 companies (only ~ 6.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

76-60-8

Wikipedia

Bromocresol_green

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Ligand binding to natural and modified human serum albumin

Matthew W Eskew, Megan M Koslen, Albert S Benight
PMID: 32726582   DOI: 10.1016/j.ab.2020.113843

Abstract

This paper reports evaluation of ligand binding constants for unmodified or biotinylated HSA (HSA
) for two well-known HSA binding ligands, naproxen and bromocresol green. Results demonstrate differential scanning calorimetry (DSC) is a reliable quantitative method for straight-forward and rapid evaluation of ligand binding constants for HSA and modified derivatives. DSC measured the thermodynamic stability of free and ligand-bound HSA and HSA
at pH = 6.0, 7.4 and 8.0. DSC analysis provided a quantitative gauge of responses of HSA and HSA
thermodynamic stability to ligand binding. The influence of different levels of biotinylation of HSA
on ligand binding, and how ligand binding varied as a function of pH for these molecules was also examined. In the three pH environments, biotinylation increased stability of HSA
alone compared to free HSA at pH 7.4. Stabilities of free protein and ligand-bound complexes varied with pH in the order, pH = 6.0>7.4>8.0. Our analytical approach provided very accurate estimates for known binding constants of these ligands for HSA. Results revealed, for both ligands, extent of biotinylation of HSA
affected binding, reducing binding constants from three to 100-fold. DSC analysis was able to delineate inter-relationships between molecular structure and thermodynamic stability of HSA and HSA
bound by ligands; and their variations with pH.


Bias between two methods of albumin measurement in the white rhinoceros, Ceratotherium simum

Emma H Hooijberg, Carolyn Cray, Michele Miller, Peter Buss, Gerhard Steenkamp, Amelia Goddard
PMID: 31925822   DOI: 10.1111/vcp.12820

Abstract

The bromocresol green (BCG) method has been reported to overestimate serum albumin concentration in several species due to non-specific binding to globulins. As the white rhinoceros has high concentrations of serum globulins, significant differences in albumin measured by the BCG method, and the field method of agarose gel serum protein electrophoresis (SPE) are expected.
We aimed to compare the BCG and SPE methods for albumin determination in the serum of white rhinoceroses.
SPE and BCG albumin were measured in 82 white rhinoceros serum samples. Results were compared using Bland-Altman difference plots and Passing-Bablok regression analysis.
BCG albumin showed a significant mean constant positive bias of 7 g/L, or 36%, which was more than the total allowable error of 15% and was clinically significant. Methods were not comparable within the inherent imprecision of each method.
The BCG method overestimated albumin concentrations in this species compared with agarose gel SPE, and method-specific reference intervals should be used.


Poly (bromocresol green) flakes-decorated pencil graphite electrode for selective electrochemical sensing applications and pharmacokinetic studies

Mohamed I Gadallah, Hassan Refat H Ali, Hassan F Askal, Gamal A Saleh
PMID: 31147035   DOI: 10.1016/j.msec.2019.03.071

Abstract

A square wave voltammetric method for selective determination of meropenem (MRP) and ertapenem (ERP) was developed using pencil graphite electrode modified with poly (bromocresol green) (PGE/PBCG). The modified electrode film was characterized by scanning electron microscopy and electro-chemical impedance spectroscopy. Under the optimized conditions, the prepared electrode has good linearity over concentration range 1.0-60.0 and 0.3.0-75.0 μM for MRP and ERP, respectively. The developed method was validated according to ICH guidelines. In addition, the diffusion co-efficients of MRP and ERP were estimated to be 1.24 × 10
and 9.09 × 10
cm
s
, respectively using chronoamperometric technique. The developed method was highly sensitive and selective for the determination of MRP or ERP in the presence of their corresponding open beta-lactam ring degradation products. Consequently, it was successfully utilized for in-vitro and in-vivo applications in spiked and real plasma samples of healthy rabbits for their pharmacokinetic studies. Furthermore, the method was applied for the assay of the available dosage forms of both drugs.


Non-invasive textile based colorimetric sensor for the simultaneous detection of sweat pH and lactate

Nadtinan Promphet, Pranee Rattanawaleedirojn, Krisana Siralertmukul, Niphaphun Soatthiyanon, Pranut Potiyaraj, Chusak Thanawattano, Juan P Hinestroza, Nadnudda Rodthongkum
PMID: 30348413   DOI: 10.1016/j.talanta.2018.09.086

Abstract

A non-invasive textile-based colorimetric sensor for the simultaneous detection of sweat pH and lactate was created by depositing of three different layers onto a cotton fabric: 1.) chitosan, 2.) sodium carboxymethyl cellulose, and 3.) indicator dye or lactate assay. This sensor was characterized using field emission scanning electron microscopy and fourier transform infrared spectroscopy. Then, this sensor was used to measure pH and lactate concentration using the same sweat sample. The sensing element for sweat pH was composed of a mixture of methyl orange and bromocresol green while a lactate enzymatic assay was chosen for the lactate sensor. The pH indicator gradually shifted from red to blue as the pH increased, whereas the purple color intensity increased with the concentration of lactate in the sweat. By comparing these colors with a standard calibration, this platform can be used to estimate the sweat pH (1-14) and the lactate level (0-25 mM). Fading of the colors of this sensor was prevented by using cetyltrimethylammonium bromide (CTAB). The flexibility of this textile based sensor allows it to be incorporated into sport apparels and accessories hence potentially enabling real-time and continuous monitoring of sweat pH and lactate. This non-invasive sensing platform might open a new avenue for personal health monitoring and medical diagnosis as well as for determining of the physiological conditions of endurance athletes.


The bias between different albumin assays may affect clinical decision-making

Anne-Els van de Logt, Sanna R Rijpma, Coralien H Vink, Elma Prudon-Rosmulder, Jack F Wetzels, Miranda van Berkel
PMID: 31053386   DOI: 10.1016/j.kint.2019.01.042

Abstract

Differences between laboratory assays can have important clinical implications. For creatinine assays this became apparent soon after the introduction of the Modification of Diet in Renal Disease formula and resulted in international efforts towards standardization. Albumin in blood is measured by different assays, either chromogenic using Bromocresol green (BCG) or Bromocresol purple (BCP), or by an immunoassay. Since differences between these assays have received limited attention we evaluated bias and imprecision of BCG and BCP assays in comparison to the immunoassay using blood samples from patients with membranous nephropathy and nephrotic syndrome. For the BCG assay, the mean bias was high (6.2 g/l, with a standard deviation of 2.4 g/l) compared to a bias of 0.3 g/l (standard deviation 1.5 g/l) for the BCP assay. Importantly, we questioned clinical relevance by evaluating the accuracy of the decision toward the use of prophylactic anticoagulant therapy. Notably, nephrologists may reach inappropriate treatment decisions using the BGC assay in up to 59% of patients. Thus, our study should stimulate efforts towards standardization of the albumin assays.


A novel paper-based colorimetry device for the determination of the albumin to creatinine ratio

Sudkate Chaiyo, Kurt Kalcher, Amara Apilux, Orawon Chailapakul, Weena Siangproh
PMID: 30318543   DOI: 10.1039/c8an01122b

Abstract

A novel paper-based analytical device (PAD) was fabricated and developed for the simple and rapid determination of the albumin to creatinine ratio (ACR) in urine samples. The detection was based on a colorimetric reaction using bromocresol green (BG) in a phosphate buffer (PB) at pH 4 for the determination of albumin (AL) and creatinine (CR). BG changes color from greenish-yellow to bluish-green in the presence of AL and/or CR. Picric acid (PA) in 0.25 M NaOH was used to detect CR, and PA changes color from yellow to orange. Under the optimal conditions, the working range was 10 to 350 mg dL-1 with a detection limit of 7.1 and 5.4 mg dL-1 for AL + CR and CR detection, respectively. The repeatability was evaluated, and the %RSD value was less than 8.23 (n = 10). The ACR was obtained by calculating the AL and CR colorimetric results. Finally, the proposed devices were applied to the determination of AL, CR, and ACR in urine samples. The results obtained by the developed PADs were in good agreement with the standard method and demonstrated the method could reliably measure AL, CR, and ACR. The proposed method provides a low-cost, simple, sensitive, and promising tool for diagnostic identification assay for chronic kidney disease (CKD).


Aqueous extract of broccoli mediated synthesis of CaO nanoparticles and its application in the photocatalytic degradation of bromocrescol green

Jejenija Osuntokun, Damian C Onwudiwe, Eno E Ebenso
PMID: 30247126   DOI: 10.1049/iet-nbt.2017.0277

Abstract

CaO nanoparticles have been prepared using CaCl
and aqueous extract of broccoli as a precursor and reducing agent, respectively. Different volumes of the aqueous broccoli extract were utilised to obtain Ca(OH)
and subsequent calcination gave CaO nanoparticles. The synthesised CaO was confirmed by powder X-ray diffraction (XRD). The morphology was studied using transmittance electron microscopy (TEM), and the surface composition of Ca(OH)
was explored using Fourier transform infrared spectroscopy. The major functional groups present in the capping material responsible for the reduction of the metal salt and the surface passivation of Ca(OH)
were identified. The XRD pattern revealed cubic phase for all the CaO nanoparticles, and the crystallite size was estimated using Scherrer's equation showed a variation which is dependent on the volume of the extract used. TEM analysis showed different shapes, while the selected area electron diffraction (SAED) results confirmed the crystallinity of the nanoparticles. Thermogravimetric analysis of Ca(OH)
showed the decomposition product to be CaO. Sample C3, which has the smallest particle size, was used as a catalyst for the degradation of bromocresol green via photo irradiation with ultraviolet light and the result revealed a degradation efficiency of 60.1%.


Electropreconcentration-induced local pH change

Honggu Chun
PMID: 29077205   DOI: 10.1002/elps.201700373

Abstract

Ion-permselective nanochannel-based sample preconcentration or electropreconcentration has been demonstrated as an effective technique for concentrating charged analytes at the interface between a micro- and nanochannel. The anion-selective electropreconcentration involves extraction of hydroxide in the preconcentrated sample plug, resulting in pH decrease. We investigated the pH change in a microchannel using charged pH indicators with different conditions including running buffer pH, sample channel electric field, and salt concentration. The anion-selective preconcentration showed pH decrease from 11 to under 7 in the preconcentrated sample plug. Therefore, careful design and interpretation are required with pH-dependent experiments such as analyzing enzyme or antibody characteristics. The pH change could be mitigated by reducing the sample channel electric field and/or increasing salt concentration in the buffer.


Overestimation of Albumin Measured by Bromocresol Green vs Bromocresol Purple Method: Influence of Acute-Phase Globulins

Vanessa Garcia Moreira, Nana Beridze Vaktangova, Maria Dolores Martinez Gago, Belen Laborda Gonzalez, Sara Garcia Alonso, Eloy Fernandez Rodriguez
PMID: 29790973   DOI: 10.1093/labmed/lmy020

Abstract

Usually serum albumin is measured with dye-binding assay as bromocresol green (BCG) and bromocresol purple (BCP) methods. The aim of this paper was to examine the differences in albumin measurements between the Advia2400 BCG method (AlbBCG), Dimension RxL BCP (AlbBCP) and capillary zone electrophoresis (CZE).
Albumin concentrations from 165 serum samples were analysed using AlbBCG, AlbBCP and CZE. CZE was employed to estimate different serum protein fractions. Influence of globulins on albumin concentration discrepancies between methods was estimated as well as the impact of the albumin method on aCa concentrations. Medcalc was employed for statistical analysis, setting a value of P < 0.05 as significant.
Correlation of AlbBCG and AlbBCP was r = 0.948 (p < 0.0001), but mean difference was large. Bland-Altman plots showed greater bias at lower albumin concentrations. AlbBCG were positively biased versus CZE (3.54 g/L). There was good agreement between CZE and ALbBCP (< 1 g/L). The AlbBCG assay bias shows a good correlation with alpha-1-globulin concentrations (r = 0.758); moderate and weak correlations were observed with CRP (r = 0.729) and alpha-2-globulin (r = 0.585); we found no correlation with beta-globulin (r = 0.120) or gamma-globulin (r = -0.303). Mean aCa based on AlbBCG and AlbBCP methods were 2.34 ± 0.15 mmol/L and 2.46 ± 0.16 mmol/L (p < 0.01), with a mean BCG-BCP difference of -0.12.
Albumin results from the BCP and BCG methods may result in unacceptable differences and clinical confusion, especially at lower albumin concentrations. Serum acute phase proteins contribute to overestimating the albumin concentration using AlbBCG.


Binding of bromocresol green and bromocresol purple to albumin in hemodialysis patients

Sigurd Delanghe, Wim Van Biesen, Nadeige Van de Velde, Sunny Eloot, Anneleen Pletinck, Eva Schepers, Griet Glorieux, Joris R Delanghe, Marijn M Speeckaert
PMID: 28985181   DOI: 10.1515/cclm-2017-0444

Abstract

Colorimetric albumin assays based on binding to bromocresol purple (BCP) and bromocresol green (BCG) yield different results in chronic kidney disease. Altered dye binding of carbamylated albumin has been suggested as a cause. In the present study, a detailed analysis was carried out in which uremic toxins, acute phase proteins and Kt/V, a parameter describing hemodialysis efficiency, were compared with colorimetrically assayed (BCP and BCG) serum albumin.
Albumin was assayed using immunonephelometry on a BN II nephelometer and colorimetrically based on, respectively, BCP and BCG on a Modular P analyzer. Uremic toxins were assessed using high-performance liquid chromatography. Acute phase proteins (C-reactive protein and α1-acid glycoprotein) and plasma protein α2-macroglobulin were assayed nephelometrically. In parallel, Kt/V was calculated.
Sixty-two serum specimens originating from hemodialysis patients were analyzed. Among the uremic toxins investigated, total para-cresyl sulfate (PCS) showed a significant positive correlation with the BCP/BCG ratio. The serum α1-acid glycoprotein concentration correlated negatively with the BCP/BCG ratio. The BCP/BCG ratio showed also a negative correlation with Kt/V.
In renal insufficiency, the BCP/BCG ratio of serum albumin is affected by multiple factors: next to carbamylation, uremic toxins (total PCS) and α1-acid glycoprotein also play a role.


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